7-Bromo-N-methylbenzo[d]isoxazol-3-amine
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Overview
Description
7-Bromo-N-methylbenzo[d]isoxazol-3-amine is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound, with a bromine and a methyl group attached to the isoxazole ring, has garnered interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-methylbenzo[d]isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N-methylbenzo[d]isoxazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted isoxazole derivatives, while oxidation or reduction can lead to different functionalized isoxazole compounds .
Scientific Research Applications
7-Bromo-N-methylbenzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-Bromo-N-methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzo[d]isoxazol-3-amine: Another isoxazole derivative with similar structural features but different biological activities.
6-Bromobenzo[d]isoxazol-3-amine: A compound with a bromine atom at a different position on the isoxazole ring, leading to distinct chemical and biological properties.
Uniqueness
7-Bromo-N-methylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group and bromine atom contribute to its unique properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
7-bromo-N-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-10-8-5-3-2-4-6(9)7(5)12-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
SPFPGLOYXVMBQR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NOC2=C1C=CC=C2Br |
Origin of Product |
United States |
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